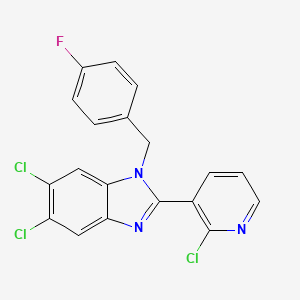

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-1H-1,3-benzimidazole

Description

This compound belongs to the benzimidazole class, characterized by a bicyclic structure with nitrogen atoms at positions 1 and 2. Key structural features include:

- Substituents: 5,6-Dichloro groups on the benzene ring, enhancing electron-withdrawing properties. 1-(4-Fluorobenzyl) at position 1, contributing hydrophobicity and metabolic stability.

Its molecular formula is C₁₉H₁₁Cl₃FN₃ (MW: 406.67 g/mol) .

Properties

IUPAC Name |

5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(4-fluorophenyl)methyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl3FN3/c20-14-8-16-17(9-15(14)21)26(10-11-3-5-12(23)6-4-11)19(25-16)13-2-1-7-24-18(13)22/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADIOYDGBMIRDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=NC3=CC(=C(C=C3N2CC4=CC=C(C=C4)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl3FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-1H-1,3-benzimidazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is with a molecular weight of approximately 337.78 g/mol. Its structure features a benzimidazole core substituted with dichloropyridine and fluorobenzyl groups, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H13Cl2FN |

| Molecular Weight | 337.78 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In particular, 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-1H-1,3-benzimidazole has shown efficacy against various bacterial strains. Studies have demonstrated its activity against both Gram-positive and Gram-negative bacteria.

Case Study: A study evaluating the antimicrobial effects of benzimidazole derivatives found that certain modifications in the structure led to enhanced activity against Staphylococcus aureus and Escherichia coli. The compound's structure-activity relationship (SAR) suggests that halogen substitutions significantly influence its potency .

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties. The compound has been evaluated for its cytotoxic effects on cancer cell lines.

Research Findings: A study reported that the compound exhibited moderate cytotoxicity against leukemia cell lines, with an IC50 value indicating effective inhibition of cell proliferation. This suggests potential as an anticancer agent .

Insecticidal Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for insecticidal activity. It has shown effectiveness in controlling various pests, making it a candidate for agricultural applications.

Case Study: The insecticidal efficacy was tested against common agricultural pests, where it demonstrated significant mortality rates compared to control groups. This highlights its potential utility in pest management strategies .

The biological activity of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-1H-1,3-benzimidazole is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.

- Disruption of Cellular Processes: It could interfere with cellular signaling pathways essential for survival and replication in target organisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison with structurally related benzimidazole derivatives, focusing on substituent variations, physicochemical properties, and inferred biological implications.

Table 1: Structural and Physicochemical Comparisons

*Estimated based on analog data.

Impact of Substituent Modifications

a) Benzyl Group Variations

- 4-Fluorobenzyl (Target Compound): The fluorine atom increases metabolic stability and lipophilicity compared to non-halogenated analogs. This substitution may enhance blood-brain barrier penetration .

- 3,4-Dichlorobenzyl (CAS 337920-72-6): The additional chlorines significantly increase molecular weight (457.57 vs.

b) Pyridinyl Group Variations

- 2-Chloro-3-pyridinyl (Target Compound) : The chloro-pyridine moiety facilitates π-π stacking and hydrogen bonding, critical for enzyme inhibition .

- 6-Chloro-3-pyridinyl (CAS 337920-65-7) : Positional isomerism alters electronic distribution, which may reduce affinity for targets preferring the 2-chloro substitution .

c) Benzimidazole Core Modifications

Commercial and Research Status

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-1H-1,3-benzimidazole, and how can reaction yields be improved?

- Methodology : Begin with a nucleophilic substitution reaction using 2-(2-chloro-3-pyridinyl)benzimidazole as the core scaffold. Introduce the 4-fluorobenzyl group via alkylation under basic conditions (e.g., K₂CO₃ in DMF) . Optimize stepwise halogenation (5,6-dichloro substitution) using POCl₃ or SOCl₂ under controlled temperatures (60–80°C). Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography. Yield improvements can be achieved by adjusting stoichiometry, solvent polarity, and reaction time .

Q. How should this compound be characterized to confirm its structural integrity?

- Methodology :

- Spectroscopy : Use IR to identify N–H stretching (~3400 cm⁻¹) and C–Cl/C–F vibrations (700–800 cm⁻¹). Confirm aromaticity via UV-VIS absorption peaks at 260–280 nm .

- NMR : ¹H NMR should show resonances for the 4-fluorobenzyl group (δ 5.2–5.5 ppm for CH₂) and pyridinyl protons (δ 8.0–8.5 ppm). ¹³C NMR will confirm quaternary carbons adjacent to halogens .

- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ peaks matching the molecular formula (C₁₉H₁₁Cl₃FN₃) .

Q. What is the thermal stability of this compound under varying conditions?

- Methodology : Perform thermogravimetric analysis (TGA) and differential thermal analysis (DTA) under nitrogen. Expect a decomposition onset at ~250–300°C, with mass loss corresponding to Cl/F substituents. Compare degradation profiles to structurally similar benzimidazoles .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Combine with molecular docking to assess interactions with biological targets (e.g., kinase enzymes). Validate predictions via synthesis and bioactivity assays .

Q. What experimental design strategies minimize trial-and-error in optimizing halogenation reactions?

- Methodology : Apply factorial design (e.g., 2³ design) to test variables: temperature (60–100°C), reagent stoichiometry (1–3 eq. Cl⁻), and solvent (DMF vs. DCM). Analyze response surfaces to identify optimal conditions. Use ANOVA to assess significance of factors on yield .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved?

- Methodology :

- Dynamic Effects : Check for restricted rotation of the 4-fluorobenzyl group, which may cause diastereotopic splitting in ¹H NMR.

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values using Gaussian or ORCA software. Adjust for solvent effects (e.g., PCM model for DMSO) .

Q. What role do substituent electronic effects play in fluorescence properties?

- Methodology : Synthesize analogs with varying electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) at the benzyl position. Measure fluorescence quantum yields (Φ) and Stokes shifts. Correlate with Hammett σ values to establish structure-property relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.